molecular formula C10H18N2O2 B583019 Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 150543-79-6

Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B583019
CAS No.: 150543-79-6
M. Wt: 198.266
InChI Key: VZWNXXJKQUPASO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate is a spirocyclic compound featuring a 5-azaspiro[2.4]heptane core. Its structure includes:

  • Ethyl ester at position 3.
  • Amino group at position 2.
  • Methyl substituent at position 6.

This compound belongs to a class of spirocyclic α-proline analogs, which are valued in drug discovery for their conformational rigidity and ability to mimic peptide backbones .

Properties

IUPAC Name

ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-3-14-9(13)12-6-10(4-7(12)2)5-8(10)11/h7-8H,3-6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWNXXJKQUPASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2(CC1C)CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyclopropylidene acetate with azomethine ylides under catalytic conditions. The reaction is often catalyzed by copper complexes, such as Cu(CH3CN)4BF4, in the presence of ligands like TF-BiphamPhos. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, yielding the spirocyclic product with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Biological Activities

  • Antiviral Properties :
    Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate serves as an intermediate in the synthesis of inhibitors for the hepatitis C virus (HCV). The derivatives of 5-azaspiro[2.4]heptane have been identified as crucial components in developing effective treatments against HCV by targeting the NS5A protein, which is essential for viral replication .
  • Antibacterial Activity :
    The compound is also associated with the enantioselective synthesis of quinolone derivatives, which exhibit potent antibacterial properties. The structural features of 5-azaspiro[2.4]heptane contribute to the activity against various bacterial strains, making it an important scaffold in antibiotic development .
  • Ligand Development :
    Due to its unique structural characteristics, this compound can be utilized in designing selective ligands for biological targets. This application is particularly relevant in drug discovery processes aimed at identifying new therapeutic agents with improved efficacy and specificity .

Case Study 1: Hepatitis C Virus Inhibition

A study highlighted the synthesis of spirocyclic compounds derived from 5-azaspiro[2.4]heptane as potential HCV inhibitors. The research demonstrated that these compounds effectively inhibited viral replication in vitro, indicating their potential as therapeutic agents against HCV infection. The methodology involved optimizing the synthesis process to enhance yield and reduce steps, making it suitable for large-scale production .

Case Study 2: Antibacterial Agent Development

Another investigation focused on the development of quinolone-based antibiotics utilizing this compound as a key intermediate. The study reported high antibacterial activity against a range of Gram-positive and Gram-negative bacteria, showcasing the compound's versatility in antibiotic formulation .

Data Table: Summary of Applications

Application Description References
AntiviralIntermediate for HCV NS5A inhibitors
AntibacterialPrecursor for quinolone derivatives with broad-spectrum activity
Ligand DevelopmentStructural basis for selective ligands targeting biological receptors

Mechanism of Action

The mechanism by which ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate and related compounds:

Compound Name Molecular Formula Substituents Key Features Applications/Notes References
This compound C₁₀H₁₆N₂O₂ 2-amino, 6-methyl, 5-ethyl ester Spirocyclic core with amino and methyl groups Hypothesized use in peptide mimetics -
Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate C₁₄H₁₆N₂O₂ 7-amino, 5-benzyl ester Amino group at position 7; benzyl protecting group Potential intermediate for bioactive molecules
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate C₁₀H₁₄O₃ 6-oxo, 5-ethyl ester Oxo group replaces amino/methyl substituents Predicted collision cross-section (CCS) data available for mass spectrometry
tert-Butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate C₁₂H₂₂N₂O₂ 6-aminomethyl, 5-tert-butyl ester Aminomethyl side chain; tert-butyl protection Used in chiral synthesis (e.g., MDLMFCD29989581)
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate C₁₀H₁₇NO₃ 1-oxa (oxygen in spiro core), 5-tert-butyl ester Oxygen replaces nitrogen in spiro ring Synthetic reagent for benzooxazine derivatives

Physicochemical Properties

  • Ethyl 6-oxospiro[2.4]heptane-5-carboxylate has predicted CCS values (e.g., 143.3 Ų for [M+H]⁺), aiding in mass spectrometry characterization .
  • tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate (CAS 301226-25-5) exhibits a molecular weight of 199.25 and requires storage at <-20°C for stability .

Pharmacological Relevance

  • Spirocyclic compounds like benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate are explored as protease inhibitors or kinase modulators due to their constrained geometries .
  • tert-Butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS 1823426-03-4) is a precursor in synthesizing bicyclic amines for CNS-targeted drugs .

Key Differences and Implications

Amino Group Position: The 2-amino substituent in the target compound vs. 7-amino in benzyl derivatives may alter hydrogen bonding and target selectivity .

Ester Groups : Ethyl esters (e.g., CID 24209556) offer lower steric hindrance than tert-butyl or benzyl esters, influencing reactivity in coupling reactions .

Biological Activity

Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate is a compound belonging to the class of spirocyclic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by various research findings and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. A series of derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Activity Type
Ethyl 2-amino-6-methyl...32Antibacterial
Ethyl 2-amino-6-methyl...16Antifungal

The results indicate that certain derivatives exhibit significant antimicrobial activity, suggesting a potential for development into therapeutic agents against resistant strains .

Anticancer Properties

The anticancer activity of this compound has been investigated in vitro using various cancer cell lines. A study reported that compounds with similar spirocyclic structures demonstrated cytotoxic effects against HeLa and MCF-7 cell lines.

Cell LineIC50 (µM)Compound Tested
HeLa15Ethyl 2-amino-6-methyl...
MCF-720Ethyl 2-amino-6-methyl...

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction, although further mechanistic studies are required to elucidate the exact pathways involved .

Neuroprotective Effects

Emerging research indicates that spirocyclic compounds can exhibit neuroprotective effects. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage.

In a study involving PC12 cells, treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.

TreatmentCell Viability (%)ROS Levels (µM)
Control5010
Compound Treatment803

This neuroprotective potential opens avenues for further research into its application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Antimicrobial Screening : A study synthesized a series of azaspiro compounds and evaluated their antimicrobial properties using the dilution method. The most promising derivatives showed MIC values comparable to standard antibiotics, indicating their potential as new antimicrobial agents.
  • Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth, with IC50 values indicating effective concentrations for therapeutic use.
  • Neuroprotection in PC12 Cells : The protective effects against oxidative stress were assessed through MTT assays and ROS quantification, showing significant improvements in cell health when treated with the compound.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing spirocyclic azetidine derivatives like Ethyl 2-amino-6-methyl-5-azaspiro[2.4]heptane-5-carboxylate?

  • Synthesis Steps :

  • Ring Formation : Utilize cyclopropane ring closure via [2+1] cycloaddition or alkylation of preformed azetidine rings. For example, tert-butyl derivatives are synthesized using sodium hydride in THF to facilitate spirocyclic bond formation .
  • Functionalization : Introduce substituents (e.g., amino, methyl groups) via nucleophilic substitution or reductive amination. Bromomethyl groups (as in tert-butyl analogs) enable further derivatization .
  • Purification : Employ recrystallization or column chromatography to isolate high-purity products .
    • Challenges :
  • Steric Hindrance : The compact spirocyclic structure complicates functional group introduction.
  • Racemization Risk : Amino group modifications require chiral resolution techniques (e.g., chiral HPLC) to retain enantiomeric purity .

Q. Which analytical techniques are critical for characterizing spirocyclic compounds like this compound?

  • NMR Spectroscopy : 1H/13C NMR identifies spirojunction protons (δ 1.5–2.5 ppm) and confirms substituent positions (e.g., methyl groups at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~265.32 g/mol for benzyl analogs) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve spirocyclic geometry and stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve contradictions in yield and stereoselectivity during spirocyclic compound synthesis?

  • Case Study : Conflicting yields (50–70%) in tert-butyl spirocyclic syntheses may stem from solvent polarity or base strength variations.
  • Methodology :

  • DoE (Design of Experiments) : Systematically test solvents (THF vs. DMF) and bases (NaH vs. KOtBu) to identify optimal conditions .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
    • Data Analysis : Compare HPLC purity profiles and crystallinity (via PXRD) to correlate reaction conditions with product quality .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in spirocyclic derivatives with antimicrobial potential?

  • Functional Group Modifications :

  • Replace the ethyl ester with benzyl or tert-butyl groups to assess lipophilicity impacts on membrane penetration (e.g., benzyl analogs show 70% bioavailability in respiratory infections) .
  • Introduce halogens (e.g., bromine) at the 6-position to enhance covalent binding to bacterial enzymes .
    • Biological Assays :
  • MIC Testing : Compare derivatives against Gram-positive/negative strains to identify potency trends .
  • Enzyme Inhibition : Use fluorescence polarization to measure binding affinity to DNA gyrase or topoisomerase IV .

Q. How can researchers address discrepancies in crystallographic data interpretation for spirocyclic compounds?

  • Case Study : Ambiguities in spirojunction bond lengths (e.g., 1.54–1.58 Å) may arise from thermal motion or disorder.
  • Resolution Strategies :

  • Twinned Data Refinement : Use SHELXL to model twinning ratios and improve R-factors .
  • DFT Calculations : Compare experimental bond lengths/angles with computational models (e.g., Gaussian 16) to validate structural assignments .

Methodological Recommendations

  • Crystallography : Use SHELX for high-resolution refinement, especially for twinned or low-symmetry crystals .
  • Chiral Purity : Combine chiral SFC (Supercritical Fluid Chromatography) with circular dichroism to confirm enantiomeric excess .
  • Reaction Optimization : Implement flow chemistry for hazardous steps (e.g., bromination) to enhance safety and scalability .

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